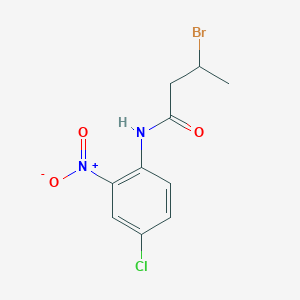
N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide
Overview
Description
N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide, commonly known as NBBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NBBS is a synthetic compound that is widely used in research laboratories for its unique properties.
Mechanism of Action
The mechanism of action of NBBS is not fully understood. However, it is believed that NBBS interacts with proteins and nucleic acids, causing changes in their structure and function. This interaction can be detected using fluorescence spectroscopy, which allows researchers to study the binding of NBBS to proteins and nucleic acids.
Biochemical and Physiological Effects
NBBS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. Additionally, NBBS has been shown to induce apoptosis in cancer cells. However, the exact mechanisms by which NBBS exerts these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NBBS in lab experiments is its high sensitivity and specificity for detecting proteins and nucleic acids. Additionally, NBBS is relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of using NBBS is its potential toxicity. NBBS has been shown to be toxic to certain cell types, and its use should be carefully monitored.
Future Directions
There are many potential future directions for research involving NBBS. One area of interest is the development of new drugs based on the structure of NBBS. Additionally, researchers are interested in studying the interactions of NBBS with different proteins and nucleic acids to gain a better understanding of its mechanism of action. Finally, researchers are exploring the use of NBBS in diagnostic applications, such as the detection of cancer biomarkers.
Conclusion
In conclusion, N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NBBS is widely used in scientific research for its unique properties, including its high sensitivity and specificity for detecting proteins and nucleic acids. While the exact mechanisms of action of NBBS are not fully understood, it has been shown to have a variety of biochemical and physiological effects. Moving forward, there are many potential future directions for research involving NBBS, including the development of new drugs and diagnostic applications.
Scientific Research Applications
NBBS is widely used in scientific research for its unique properties. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. NBBS has also been used in the development of new drugs for the treatment of various diseases. Additionally, NBBS has been used as a tool for studying the structure and function of proteins.
properties
IUPAC Name |
3-bromo-N-(4-chloro-2-nitrophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O3/c1-6(11)4-10(15)13-8-3-2-7(12)5-9(8)14(16)17/h2-3,5-6H,4H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZMOLFRJVMPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379512 | |
| Record name | N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide | |
CAS RN |
680579-53-7 | |
| Record name | N1-(4-chloro-2-nitrophenyl)-3-bromobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



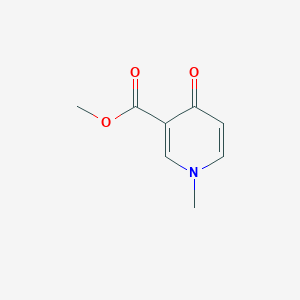
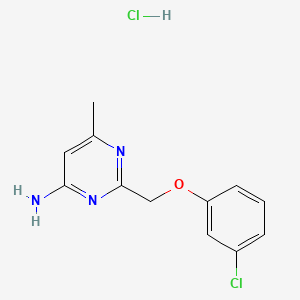
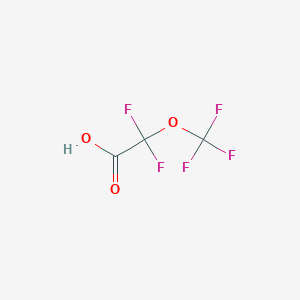
![4-[(4-Chloroanilino)methylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B1659706.png)
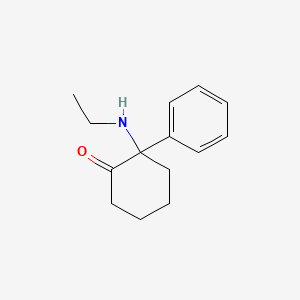
![[3,4-dibenzoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1659708.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)
![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)
![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)


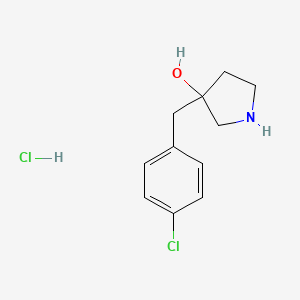

![(9E)-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1659723.png)